N-[3-(3-BROMO-4-ETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-BROMO-4-ETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Ethoxylation: The addition of an ethoxy group to the benzoyl ring.
Amidation: The formation of an amide bond between the benzoyl and phenyl rings.
Thiophene Carboxylation:
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-BROMO-4-ETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(3-BROMO-4-ETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethoxy groups, along with the thiophene ring, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-furamide
Uniqueness
N-[3-(3-BROMO-4-ETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the ethoxy group and the thiophene ring, which differentiate it from similar compounds. These structural features may enhance its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H17BrN2O3S |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-2-26-17-9-8-13(11-16(17)21)19(24)22-14-5-3-6-15(12-14)23-20(25)18-7-4-10-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
ZJGFKANVNFQJAG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Br |
Origin of Product |
United States |
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